molecular formula C22H26N2O4S B13861756 Benzyl 4-morpholino-4-oxo-1-(phenylthio)butan-2-ylcarbamate

Benzyl 4-morpholino-4-oxo-1-(phenylthio)butan-2-ylcarbamate

Cat. No.: B13861756
M. Wt: 414.5 g/mol
InChI Key: RHPYQTFRGJXXJX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as benzyl chloroformate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is involved in the study of cell death mechanisms and apoptosis.

    Medicine: Research on this compound contributes to the development of therapeutic agents targeting cell death pathways.

    Industry: It is used in the production of chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine involves its role as an intermediate in the production of cell death regulators. It interacts with molecular targets and pathways involved in apoptosis, leading to the regulation of cell death processes .

Comparison with Similar Compounds

Similar compounds to N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine include:

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

benzyl N-(4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl)carbamate

InChI

InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)

InChI Key

RHPYQTFRGJXXJX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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